Chemical structure and properties of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran
Chemical structure and properties of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran
The following technical guide provides an in-depth analysis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , a specific lipophilic heterocyclic compound. This guide is structured for researchers and drug development professionals, focusing on its chemical architecture, synthesis, and potential pharmacological utility.
Structural Analysis, Synthesis, and Pharmacological Potential
Part 1: Executive Summary & Chemical Identity
2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic, trisubstituted benzofuran derivative. It belongs to a class of compounds frequently investigated for anti-arrhythmic , antimicrobial , and antiviral (HCV) activities. Structurally, it consists of a benzofuran core substituted at the C2 position with a hydrophobic n-butyl chain and at the C3 position with a 2,4-dichlorophenyl moiety.
Unlike the commercially prevalent anti-arrhythmics (e.g., Amiodarone, Dronedarone) which typically feature a benzoyl (carbonyl) linker at the C3 position, this molecule features a direct aryl-heteroaryl bond . This structural distinction significantly alters its metabolic stability and electronic properties, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies targeting non-carbonyl bioisosteres.
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 2-Butyl-3-(2,4-dichlorophenyl)1-benzofuran |
| Molecular Formula | C₁₈H₁₆Cl₂O |
| Molecular Weight | 319.22 g/mol |
| CAS Number | Not commercially listed (Research Grade) |
| Core Scaffold | Benzofuran (Benzo[b]furan) |
| C2 Substituent | n-Butyl group (Lipophilic anchor) |
| C3 Substituent | 2,4-Dichlorophenyl (Electron-deficient aryl) |
| Predicted LogP | ~6.5 - 7.2 (High Lipophilicity) |
| Appearance | Viscous oil or low-melting solid (white/off-white) |
Part 2: Structural Architecture & Logic
The molecule's efficacy and properties are dictated by three distinct domains. Understanding these domains is critical for predicting bioavailability and receptor binding.
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The Benzofuran Core: A planar, aromatic system that facilitates
- stacking interactions with biological targets (e.g., hydrophobic pockets of ion channels or enzymes). -
The n-Butyl Chain (C2): Provides steric bulk and high lipophilicity, essential for membrane intercalation. This mimics the alkyl chains found in Amiodarone, which anchor the drug in the lipid bilayer.
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The 2,4-Dichlorophenyl Ring (C3): A bulky, electron-withdrawing group. The ortho/para chlorine substitution increases metabolic resistance (blocking oxidation at susceptible sites) and enhances hydrophobic binding.
Structural Visualization (DOT)
Caption: Structural decomposition of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran highlighting functional domains.
Part 3: Synthesis Protocols
Since this compound lacks the carbonyl linker typical of Friedel-Crafts acylation products, the most robust synthesis route is Transition-Metal Catalyzed Cross-Coupling . The recommended protocol utilizes a Suzuki-Miyaura coupling between a 3-halobenzofuran and a boronic acid.
Retrosynthetic Analysis
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Fragment A: 3-Bromo-2-butylbenzofuran (Electrophile)
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Fragment B: 2,4-Dichlorophenylboronic acid (Nucleophile)
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
Detailed Experimental Protocol
Objective: Synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran via Suzuki Coupling.
Reagents:
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3-Bromo-2-butylbenzofuran (1.0 eq)
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2,4-Dichlorophenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk flask, dissolve 3-Bromo-2-butylbenzofuran (e.g., 5.0 mmol) in degassed 1,4-dioxane (20 mL).
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Activation: Add 2,4-Dichlorophenylboronic acid (6.0 mmol) and an aqueous solution of K₂CO₃ (10 mmol in 5 mL H₂O).
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Catalysis: Add Pd(PPh₃)₄ (0.25 mmol) under a nitrogen stream. Seal the flask immediately.
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Reaction: Heat the mixture to reflux (100°C) for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Hexane/EtOAc 95:5) for the disappearance of the starting bromide.
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Work-up:
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Cool to room temperature.[1]
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Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Purify the crude residue via Flash Column Chromatography using Silica Gel (230-400 mesh).
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Eluent: 100% Hexane grading to 98:2 Hexane/EtOAc (due to high lipophilicity).
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Validation: Confirm structure via ¹H-NMR and MS.
Synthesis Workflow Diagram (DOT)
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for target synthesis.
Part 4: Characterization & Spectral Expectations[1]
For researchers synthesizing this compound, the following spectral signatures are critical for validation.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Butyl Chain: Look for the characteristic triplet at ~0.9 ppm (methyl), multiplet at ~1.4–1.7 ppm (methylene), and a triplet at ~2.8 ppm (methylene attached to Benzofuran C2).
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Benzofuran Protons: Four aromatic protons in the 7.2–7.6 ppm range.[2]
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2,4-Dichlorophenyl: A distinctive pattern:
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Doublet (~7.2 ppm) for H-6'.
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Doublet of doublets (~7.3 ppm) for H-5'.
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Doublet (~7.5 ppm) for H-3' (often shifted downfield due to ortho-Cl).
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Absence of Carbonyl: Crucially, there should be no signals corresponding to a benzoyl linker (which would otherwise affect the chemical shift of the ortho-protons).
Mass Spectrometry (LC-MS)
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Molecular Ion: [M+H]⁺ = 319.2 / 321.2 (Characteristic Chlorine isotope pattern 9:6:1 for Cl₂).
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Fragmentation: Loss of the butyl chain (M-57) is a common fragmentation pathway.
Part 5: Potential Applications & Pharmacology[5]
While this specific molecule is a research compound, its structure suggests utility in two primary therapeutic areas based on the benzofuran scaffold class.
Anti-Arrhythmic Potential (Class III)
The structure mimics the hydrophobic core of Amiodarone and Dronedarone .
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Mechanism: The butyl group facilitates insertion into the cardiac lipid membrane, while the aryl group interacts with the voltage-gated potassium channels (hERG).
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Advantage: The absence of the carbonyl linker and the presence of stable C-Cl bonds may reduce the formation of toxic metabolites compared to iodinated analogs.
Antimicrobial & Antifungal Activity
Benzofurans with C3-aryl substitutions have demonstrated significant activity against Candida albicans and Gram-positive bacteria.
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Mechanism: Disruption of fungal cell wall biosynthesis (Ergosterol inhibition) or direct membrane perturbation.
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Reference Context: Similar 2-butyl-3-arylbenzofurans have shown moderate antimicrobial activity in screening libraries [1].
HCV NS5B Polymerase Inhibition
Benzofuran derivatives are established non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.
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Binding Site: These compounds typically bind to the "Thumb II" allosteric pocket of the polymerase, locking the enzyme in an inactive conformation.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzofuran ring.
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Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.
References
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Benzofuran Antimicrobial SAR: Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.
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Amiodarone Chemistry: 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran synthesis and properties. PubChem.[3]
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Benzofuran Scaffold Review: Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.
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Suzuki Coupling Methodology: Synthesis of 2-Phenyl-3-benzoylbenzofurans. Sciforum. (Note: General methodology reference).
